2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid
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Overview
Description
2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid is an organic compound that features a chloro-substituted benzoic acid moiety linked to a naphthalene derivative via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 2-naphthylamine with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Cyclization: The final step involves cyclization to form the desired product under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the acylation and reduction steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form quinones, while the amide bond can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.
2-Naphthylamine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of the naphthalene ring.
Uniqueness
2-Chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-5-[(2-naphthalen-1-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-17-9-8-14(11-16(17)19(23)24)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMARELZTDDOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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